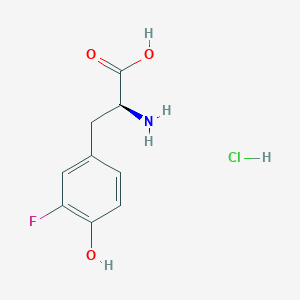

(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride

描述

(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10FNO3·HCl It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom and a hydroxyl group on the aromatic ring

作用机制

Target of Action

The primary target of 3-Fluoro-L-tyrosine hydrochloride, also known as (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress.

Mode of Action

3-Fluoro-L-tyrosine hydrochloride interacts with its target, the protein superoxide dismutase [mn], mitochondrial . .

Biochemical Pathways

It is known that the compound can be biologically incorporated into proteins in place of tyrosine . This suggests that it may influence various biochemical pathways where tyrosine is involved.

Result of Action

Given its ability to be incorporated into proteins in place of tyrosine , it is likely that it could have wide-ranging effects on cellular function.

生化分析

Biochemical Properties

3-Fluoro-L-tyrosine hydrochloride targets the protein superoxide dismutase [mn], mitochondrial . This interaction plays a crucial role in biochemical reactions. The compound’s structure allows it to interact with these biomolecules, influencing their function and the overall biochemical reaction in which they are involved .

Cellular Effects

It is known that the compound has a strong correlation with the expression of L-type amino acid transporter 1 (LAT1), an isoform of system L highly upregulated in cancers . This suggests that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-L-tyrosine hydrochloride involves its interaction with the protein superoxide dismutase [mn], mitochondrial .

Metabolic Pathways

It is known that the compound targets the protein superoxide dismutase [mn], mitochondrial .

Transport and Distribution

3-Fluoro-L-tyrosine hydrochloride is transported by LAT1 and not by LAT2 . This suggests that the compound is distributed within cells and tissues through interaction with these transporters .

Subcellular Localization

Given its interaction with the protein superoxide dismutase [mn], mitochondrial , it is likely that the compound is localized to the mitochondria.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, resulting in the formation of an intermediate compound.

Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Techniques: Such as crystallization or chromatography to obtain the desired product with high purity.

化学反应分析

Types of Reactions

(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of 3-fluoro-4-hydroxybenzoic acid or 3-fluoro-4-hydroxybenzaldehyde.

Reduction: Formation of 3-fluoro-4-hydroxyphenylethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

相似化合物的比较

Similar Compounds

3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but lacks the amino group.

3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: Similar structure but without the hydrochloride salt.

Uniqueness

(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, commonly referred to as 3-fluoro-L-tyrosine hydrochloride, is an amino acid derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a hydroxyl group on the aromatic ring, contributing to its potential therapeutic applications.

- Molecular Formula : C9H10ClFNO3

- Molecular Weight : 235.64 g/mol

- CAS Number : 909724-63-6

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in antimicrobial, anticancer, and neuroprotective applications.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi, particularly those resistant to conventional treatments. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Enterococcus faecium | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound may target multiple cellular pathways in microbial cells, enhancing its efficacy against resistant strains .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have demonstrated its ability to decrease the viability of cancer cell lines such as Caco-2 and A549. The following table summarizes the findings:

| Cell Line | Viability (%) | p-value |

|---|---|---|

| Caco-2 | 39.8 | <0.001 |

| A549 | 56.9 | 0.0019 |

These results indicate a significant reduction in cell viability, suggesting that the compound may induce apoptosis or inhibit proliferation in cancer cells .

Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective qualities. It is hypothesized that the compound can modulate neurotransmitter levels, particularly influencing dopaminergic signaling pathways, which could be beneficial in the context of neurodegenerative diseases .

Case Studies

-

Case Study on Antimicrobial Resistance :

A study highlighted the effectiveness of this compound against drug-resistant strains of Enterococcus faecium. The compound was found to have a lower MIC compared to traditional antibiotics, suggesting its potential as a new therapeutic agent against resistant infections . -

Case Study on Cancer Cell Viability :

In a controlled experiment with Caco-2 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential role as an anticancer agent .

属性

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXXWLYNNMJUHP-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。